Product packaging for 5-(Aminomethyl)pyridin-3-amine(Cat. No.:CAS No. 754129-80-1)

5-(Aminomethyl)pyridin-3-amine

Cat. No.: B1387195
CAS No.: 754129-80-1
M. Wt: 123.16 g/mol
InChI Key: CTFJYLZAHUEGGO-UHFFFAOYSA-N
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Description

Overview of Aminoalkylpyridines in Chemical and Biological Contexts

Aminoalkylpyridines are a specific class of pyridine (B92270) derivatives characterized by the presence of an amino group attached to an alkyl chain, which is in turn connected to the pyridine ring. This combination of a basic amino group and the aromatic pyridine core gives rise to unique chemical and biological properties.

In the realm of chemical synthesis, aminoalkylpyridines serve as valuable building blocks. The amino group can act as a nucleophile, participating in a variety of chemical reactions to create more complex molecules. cymitquimica.com They are also utilized as ligands in coordination chemistry, capable of binding to metal ions. acs.org

From a biological perspective, the aminoalkylpyridine motif is of considerable interest. The presence of the amino group can facilitate interactions with biological macromolecules through hydrogen bonding and electrostatic interactions. This has led to the investigation of aminoalkylpyridines for a range of potential therapeutic applications. Research has shown that derivatives of aminoalkylpyridines exhibit antimicrobial and anticancer activities. researchgate.net For instance, some studies have focused on the enantioselective synthesis of aminoalkylpyridines, highlighting the importance of stereochemistry in their biological function. researchgate.netgoogle.com

Research Trajectories and Unanswered Questions Pertaining to 5-(Aminomethyl)pyridin-3-amine

This compound is a diamino-substituted pyridine that has garnered attention in chemical research. Its structure, featuring an aminomethyl group at the 5-position and an amino group at the 3-position, presents a unique arrangement of functional groups that influences its chemical reactivity and potential biological interactions.

Current research involving this compound and its derivatives appears to be focused on several key areas:

Medicinal Chemistry: The compound serves as a scaffold for the synthesis of novel molecules with potential therapeutic value. For example, it is investigated as a precursor for synthesizing various pharmaceutical agents. Research has indicated that derivatives of this compound may possess anticancer properties.

Organic Synthesis: It is utilized as a building block in the creation of more complex heterocyclic systems. Its two amino groups offer multiple reaction sites for further chemical modification.

Despite the ongoing research, several questions regarding this compound remain to be fully explored:

Detailed Biological Mechanisms: While some studies point to potential anticancer effects, the precise molecular targets and mechanisms of action are not yet fully elucidated. A deeper understanding of how this compound and its derivatives interact with cellular components is needed.

Structure-Activity Relationships (SAR): A systematic exploration of how modifications to the this compound scaffold affect its biological activity is an area ripe for investigation. For instance, how do different substituents on the amino groups or the pyridine ring alter its properties?

Material Science Applications: The coordination chemistry of this compound with various metal ions could be further investigated for the development of new materials with interesting optical, electronic, or catalytic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3 B1387195 5-(Aminomethyl)pyridin-3-amine CAS No. 754129-80-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFJYLZAHUEGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652149
Record name 5-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754129-80-1
Record name 5-(Aminomethyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for 5 Aminomethyl Pyridin 3 Amine

Classical Approaches to Pyridine (B92270) Ring Functionalization Leading to 5-(Aminomethyl)pyridin-3-amine Precursors

Classical methods for pyridine synthesis, while often requiring harsh conditions, provide foundational strategies for accessing precursors to this compound. These methods typically involve the condensation of acyclic precursors to construct the heterocyclic ring. ijarsct.co.inacsgcipr.org

The Hantzsch pyridine synthesis is a well-established method involving the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) (or an ammonia source) to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. ijarsct.co.innih.gov To generate a precursor for this compound, this method could be adapted by using a β-ketoester containing a protected aminomethyl group precursor and another carbonyl component that can be converted to an amine.

Another classical approach is the Bohlmann-Rahtz pyridine synthesis , which involves the condensation of an enamine with an α,β-unsaturated carbonyl compound. nih.govacsgcipr.org By carefully selecting the starting materials, one could introduce precursors for the amino and aminomethyl groups at the desired positions. For instance, an enamine derived from a β-aminocrotonate and an α,β-unsaturated ketone bearing a nitrile group could theoretically cyclize to form a pyridine with the correct substitution pattern after subsequent chemical modifications.

The Chichibabin pyridine synthesis offers a route from aldehydes, ketones, and ammonia, though it is often less regioselective for complex substitution patterns. ijarsct.co.in A more controlled approach involves the functionalization of a pre-formed pyridine ring. For example, starting with 3-nitropyridine, electrophilic substitution reactions are challenging due to the electron-deficient nature of the ring. However, nucleophilic aromatic substitution on halopyridines or activation via N-oxide formation can enable the introduction of functional groups. A plausible, albeit multi-step, classical route could involve:

Starting with a suitable pyridine derivative, such as 3,5-dicarboxypyridine.

Selective reduction of one carboxylic acid to a hydroxymethyl group, followed by conversion to a halomethyl group.

Conversion of the halomethyl group to an aminomethyl group via methods like the Gabriel synthesis.

Transformation of the second carboxylic acid into an amino group via a Hofmann, Curtius, or Schmidt rearrangement.

These classical routes often suffer from limitations such as low yields, the need for multiple steps, and poor atom economy, which has driven the development of more innovative methods. ijarsct.co.in

Innovative Catalytic Transformations in the Synthesis of this compound

Modern catalytic methods offer more efficient and selective routes to functionalized pyridines, often proceeding under milder conditions and with higher functional group tolerance.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of substituted pyridines by enabling direct C-H functionalization and cross-coupling reactions. ncl.res.inresearchgate.net These methods can be used to introduce the required amino and aminomethyl functionalities onto a pyridine scaffold.

For instance, copper-catalyzed amination reactions provide a direct method for introducing amino groups onto bromopyridine derivatives. rsc.org A potential strategy could start with 3,5-dibromopyridine. One bromine atom could be selectively substituted with an amino group using a copper catalyst and an ammonia source. The second bromine could then be subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce a cyanomethyl or other aminomethyl precursor group.

Rhodium-catalyzed reactions have also been employed. For example, a one-pot synthesis of highly functionalized pyridines can be achieved through a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov By designing a suitable 3,5-disubstituted isoxazole, this methodology could potentially be adapted to generate the desired pyridine core.

Catalyst/MetalReactant 1Reactant 2Product TypeKey Features
Copper (Cu₂O)2-BromopyridineAqueous Ammonia2-AminopyridineDirect amination of halopyridines. rsc.org
Palladium (Pd)3,5-DihalopyridineOrganoboron reagent3-Amino-5-substituted pyridine precursorStepwise functionalization via cross-coupling. researchgate.net
Rhodium (Rh₂(OAc)₄)3,5-Disubstituted isoxazoleVinyldiazomethanePolysubstituted pyridineRing expansion strategy. nih.gov

This table presents representative examples of transition metal-catalyzed reactions applicable to pyridine functionalization.

Organocatalytic Methods for Aminomethylation

Organocatalysis, which uses small organic molecules to accelerate reactions, presents a metal-free alternative for pyridine functionalization. nih.gov Photochemical organocatalytic methods have emerged for the functionalization of pyridines via pyridinyl radicals. nih.govunibo.it A dithiophosphoric acid catalyst, for example, can act as a Brønsted acid to activate the pyridine, a single electron transfer (SET) reductant, and a hydrogen atom abstractor. nih.govnih.gov This strategy allows for the coupling of pyridinyl radicals with other radical species. While typically used for C-C bond formation with allylic partners, this concept could be extended to introduce aminomethyl precursors if a suitable radical precursor were employed.

Multi-component Reactions and Convergent Synthesis Strategies for this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govnih.gov MCRs are particularly appealing for constructing complex molecules like substituted pyridines due to their high atom economy and operational simplicity. nih.gov

A potential MCR approach to a precursor for this compound could involve a one-pot condensation of an aldehyde, a source of ammonia (like ammonium (B1175870) acetate), and two different active methylene (B1212753) compounds. researchgate.net For example, the reaction of benzaldehyde, malononitrile, and a β-ketonitrile in the presence of a base can lead to highly substituted pyridines. By choosing reactants that carry precursors to the amino and aminomethyl groups, this strategy could provide a convergent route. For example, using cyanoacetamide (as an amino group precursor) and another component with a masked aminomethyl group could lead to the desired scaffold.

The synthesis of amino-3,5-dicyanopyridine derivatives via a multicomponent condensation of malononitrile, hydrogen sulfide, an aldehyde, and a halide highlights the power of this approach for creating densely functionalized pyridines that can serve as versatile intermediates. nih.gov

Reaction TypeReactantsCatalyst/ConditionsProduct
Four-component reactionAldehyde, Malononitrile, Acetophenone derivative, Ammonium acetateMicrowave irradiation2,4,6-trisubstituted pyridine-3-carbonitrile
Four-component reactionBenzaldehyde, Malononitrile, Cyclic amineReflux in Ethanol (B145695)1,4-dihydropyridine-3,5-dicarbonitrile
Three-component reactionAryl aldehyde, α,β-unsaturated acid, EnamineTwo-pot sequenceTri- or tetrasubstituted pyridine

This table illustrates various multi-component strategies for synthesizing substituted pyridines. nih.govnih.govacs.orgresearchgate.net

Stereoselective Synthesis Considerations for Chiral Analogues of this compound

While this compound itself is achiral, the synthesis of its chiral analogues is of significant interest for applications in medicinal chemistry and asymmetric catalysis. Chirality could be introduced at the methylene bridge of the aminomethyl group, for instance, by synthesizing 5-(1-aminoethyl)pyridin-3-amine.

The stereoselective synthesis of chiral amines is a well-developed field, with transition metal-catalyzed asymmetric hydrogenation being a prominent method. acs.org A synthetic strategy could involve the preparation of an enamine or imine precursor attached to the pyridine ring at the 5-position. Asymmetric hydrogenation of this C=N double bond using a chiral transition metal complex (e.g., based on Iridium or Rhodium with chiral phosphine (B1218219) ligands) would then yield the chiral amine with high enantioselectivity. acs.org

Another approach involves the stereoselective amination of a pre-functionalized pyridine. For example, dihapto-coordinated dihydropyridine (B1217469) complexes can undergo stereoselective protonation and subsequent regioselective amination, providing a route to cis-disubstituted tetrahydropyridines, which can then be liberated from the metal center. nih.gov This methodology demonstrates how metal coordination can control the stereochemical outcome of nucleophilic additions to the pyridine ring system.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of pyridine derivatives is crucial for developing sustainable chemical processes. nih.govrasayanjournal.co.in This involves using environmentally benign solvents, reducing waste, improving energy efficiency, and utilizing catalytic methods. ijarsct.co.in

Several green strategies are applicable to the synthesis of this compound:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve yields in multi-component reactions for pyridine synthesis. nih.govacs.org Compared to conventional heating, microwave irradiation offers more efficient energy transfer, leading to faster and cleaner reactions. nih.gov

Solvent-Free Reactions: Performing reactions without a solvent, or in a solid state, minimizes the use of volatile organic compounds and simplifies product purification. ijarsct.co.in

Use of Greener Solvents: When a solvent is necessary, employing environmentally friendly options like water or ethanol is preferable. Many MCRs for pyridine synthesis can be conducted in ethanol. researchgate.net

Catalysis: The use of catalysts, whether they are transition metals, organocatalysts, or biocatalysts, is a core principle of green chemistry as it reduces the need for stoichiometric reagents and enables more efficient transformations. ijarsct.co.inrasayanjournal.co.in

Atom Economy: MCRs are inherently atom-economical as they incorporate most of the atoms from the starting materials into the final product, minimizing waste generation. nih.gov

Green Chemistry PrincipleApplication in Pyridine SynthesisBenefit
Alternative Energy SourcesMicrowave-assisted MCRsReduced reaction time, higher yields. nih.govacs.org
Benign SolventsUse of ethanol or waterReduced environmental impact. researchgate.net
Atom EconomyMulti-component reactionsMinimized waste, high efficiency. nih.gov
CatalysisTransition metal or organocatalysisMilder conditions, higher selectivity, reduced waste. ijarsct.co.inrasayanjournal.co.in
Solvent-Free ConditionsSolid-state or neat reactionsElimination of solvent waste, simplified workup. ijarsct.co.in

This table summarizes the application of green chemistry principles to the synthesis of pyridine derivatives.

By integrating these principles, future synthetic routes to this compound and its derivatives can be designed to be not only efficient and versatile but also environmentally sustainable.

Reactivity and Mechanistic Investigations of 5 Aminomethyl Pyridin 3 Amine

Reactions at the Pyridine (B92270) Nitrogen Center

The lone pair of electrons on the pyridine nitrogen atom makes it a primary site for electrophilic attack. This reactivity is a cornerstone of pyridine chemistry and is expected to be a major reaction pathway for 5-(aminomethyl)pyridin-3-amine.

Protonation and N-Alkylation: Like other pyridines, the ring nitrogen in this compound is basic and readily undergoes protonation in the presence of acids to form a pyridinium (B92312) salt. The pKa value is influenced by the electronic effects of the substituents. Amino groups, being electron-donating, generally increase the basicity of the pyridine nitrogen. Similarly, the nitrogen can act as a nucleophile, reacting with alkyl halides in N-alkylation reactions to yield quaternary pyridinium salts. google.com

N-Oxide Formation: A characteristic reaction of pyridines is the oxidation of the ring nitrogen to form a pyridine N-oxide. arkat-usa.orgscripps.edu This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. nih.gov The resulting N-oxide significantly alters the reactivity of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution. For amine-containing pyridines, selective N-oxidation of the heterocyclic nitrogen over the amino groups can be achieved by employing an in situ protonation strategy, which deactivates the more basic aliphatic amines towards the oxidant. nih.gov This strategy would be applicable to this compound, allowing for chemoselective modification.

Reaction TypeReagent ExampleProduct TypeNotes
Protonation HCl, H₂SO₄Pyridinium SaltBasic reaction due to nitrogen lone pair.
N-Alkylation CH₃I, BnBrQuaternary Pyridinium SaltNitrogen acts as a nucleophile. google.com
N-Oxidation m-CPBA, H₂O₂Pyridine N-OxideModifies ring electronics and reactivity. arkat-usa.orgnih.gov

Reactions at the Amino and Aminomethyl Moieties

The presence of two primary amine groups, one directly attached to the aromatic ring and one on a methylene (B1212753) spacer, provides multiple avenues for nucleophilic reactions and other transformations.

Nucleophilic Reactivity of Primary Amine Groups

Both the 3-amino and 5-aminomethyl groups are nucleophilic and can participate in a wide range of reactions typical for primary amines. The relative reactivity of these two groups is influenced by their electronic environment. The 3-amino group is an aniline-type amine, where the nitrogen lone pair can be partially delocalized into the pyridine ring, potentially reducing its nucleophilicity compared to the more aliphatic 5-aminomethyl group.

Acylation and Sulfonylation: The amine functionalities readily react with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form the corresponding amides and sulfonamides. This is a common strategy for protecting the amine groups or for synthesizing derivatives with potential biological activity.

Schiff Base Formation: Condensation reactions with aldehydes and ketones lead to the formation of imines, also known as Schiff bases. mdpi.comnih.govresearchgate.netnih.govmdpi.com This reversible reaction is fundamental in organic synthesis and can be used to introduce a variety of substituents or to prepare intermediates for further cyclization reactions. Given the two primary amine groups in this compound, mono- or di-condensation is possible depending on the stoichiometry of the reagents.

Reductive Amination: The amine groups can undergo reductive amination with carbonyl compounds in the presence of a reducing agent (e.g., sodium borohydride (B1222165), sodium cyanoborohydride) to form secondary amines. This method is highly effective for N-alkylation and is a key reaction in the synthesis of various substituted aminopyridines. acs.org

Electrophilic Transformations at the Aminomethyl Group

While the primary amine is inherently nucleophilic, transformations involving this group can lead to subsequent electrophilic reactions. For instance, conversion of the aminomethyl group to an imine or a related species can set the stage for further functionalization. In the synthesis of some fused heterocycles, an aminomethylpyridine is reacted with electrophiles like thiophosgene (B130339) to form an isothiocyanate, which then undergoes cyclization. This represents a transformation at the nitrogen center that is initiated by its nucleophilicity but results in a new electrophilic site.

Cyclization Reactions Involving this compound

The bifunctional nature of this compound, possessing two nucleophilic centers, makes it a valuable precursor for the synthesis of fused heterocyclic systems. ias.ac.in The spatial relationship between the 3-amino and 5-aminomethyl groups allows for the formation of seven-membered rings when reacted with suitable bifunctional electrophiles.

Numerous strategies exist for constructing fused pyridine heterocycles. nih.govresearchgate.netacs.orgmdpi.com For example, 5-aminopyrazoles, which are structural analogs of aminopyridines, are widely used as building blocks for pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines through cyclocondensation with 1,3-dielectrophiles. nih.govbeilstein-journals.org Similarly, rhodium-catalyzed C-H bond activation of in situ generated aryl ketone oximes followed by cyclization with alkynes is a powerful method for assembling multisubstituted isoquinolines and other heterocycle-fused pyridines. nih.govacs.org

By analogy, this compound could be expected to react with reagents like β-dicarbonyl compounds, α,β-unsaturated ketones, or other molecules with two electrophilic centers to generate novel fused pyridodiazepines or other complex polycyclic structures.

Reactant TypePotential Fused SystemMechanistic BasisReference Analogy
1,3-Dicarbonyl CompoundsPyrido[3,4-f] oberlin.eduscirp.orgdiazepineCondensation, Cyclization nih.govbeilstein-journals.org
α,β-Unsaturated KetonesDihydropyrido[3,4-f] oberlin.eduscirp.orgdiazepineMichael Addition, Cyclization nih.gov
Phosgene (B1210022) EquivalentsFused ImidazopyridinoneAcylation, Intramolecular Cyclization acs.org
Alkynes (metal-catalyzed)Fused Pyridines/IsoquinolinesC-H Activation, Annulation nih.govacs.org

Oxidation and Reduction Pathways of the Pyridine Nucleus and Side Chains

Oxidation: As discussed in section 3.1, the pyridine nitrogen is susceptible to oxidation to form an N-oxide. nih.gov The amine side chains themselves can also be sites of oxidation, although this is generally less common and can lead to a mixture of products unless specific reagents are used. The oxidation of the aminomethyl group could potentially lead to an imine or, under more vigorous conditions, cleavage to form a carboxylic acid, though this would likely require initial protection of the more sensitive 3-amino group.

Reduction: The pyridine ring is aromatic and generally resistant to reduction. However, under specific conditions, it can be fully or partially hydrogenated.

Catalytic Hydrogenation: Using catalysts like rhodium, platinum, or palladium under hydrogen pressure can reduce the pyridine ring to a piperidine (B6355638) ring. rsc.org The stereochemistry of the resulting substituted piperidine is often influenced by the catalyst and reaction conditions. A recent study showed that rhodium oxide is a highly active catalyst for the hydrogenation of various unprotected pyridines under mild conditions. rsc.org

Chemical Reduction: Reagents such as sodium in ethanol (B145695) or sodium cyanoborohydride can be used to produce dihydropyridines. rsc.org The reduction of 3,5-disubstituted pyridines with sodium borohydride has been shown to yield mixtures of 1,2- and 1,4-dihydropyridines. rsc.org A powerful method for accessing enantioenriched 3-substituted piperidines involves a three-step sequence of partial pyridine reduction, rhodium-catalyzed asymmetric carbometalation, and a final reduction step. nih.gov

Computational Studies on Reaction Mechanisms Involving this compound

While no specific computational studies on this compound were identified, Density Functional Theory (DFT) is a powerful tool for investigating the reactivity and mechanisms of related molecules. scirp.org

Reactivity Indices: DFT calculations are used to determine electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MESP), and charge distributions. worldscientific.comresearchgate.nettandfonline.com For instance, a study on 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) calculated the HOMO-LUMO gap to understand the effect of an additional amino group on reactivity. researchgate.net Such calculations for this compound could predict the most likely sites for electrophilic and nucleophilic attack and rationalize the relative reactivity of the three nitrogen atoms.

Reaction Mechanisms: Computational methods are employed to model reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates. oberlin.eduosu.eduresearchgate.net Studies on the alkylation of pyridines have used DFT to compare the energetic favorability of SN1 versus SN2 mechanisms. osu.edu A similar approach could elucidate the mechanisms of cyclization, oxidation, or substitution reactions involving this compound, providing insights that are difficult to obtain experimentally.

Computational MethodInformation ObtainedRelevance to this compoundRepresentative Analogs Studied
DFT (B3LYP) Equilibrium geometry, HOMO-LUMO gap, vibrational frequencies, charge distribution.Predicts reactive sites, kinetic stability, and spectroscopic properties.4-Aminopyridine, 3,4-Diaminopyridine researchgate.net
TD-DFT UV-Visible spectra, global reactivity parameters.Correlates electronic structure with experimental observations.Arylated Pyridines tandfonline.com
Transition State Theory Reaction pathways, activation energies, transition state structures.Elucidates reaction mechanisms (e.g., alkylation, cyclization).Pyridine, Methyl/Ethyl Pyridines oberlin.eduosu.edu

Derivatization and Functionalization of 5 Aminomethyl Pyridin 3 Amine

Synthesis of Amide and Urea (B33335) Derivatives

The primary amine functionalities of 5-(aminomethyl)pyridin-3-amine are readily converted into amide and urea derivatives through reactions with various acylating and carbamoylating agents. These reactions are fundamental in medicinal chemistry for modifying the physicochemical properties of a lead compound.

Amide Synthesis: Amides are typically synthesized by reacting the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents. The aliphatic aminomethyl group is generally more nucleophilic and less sterically hindered than the aromatic 3-amino group, allowing for regioselective acylation under controlled conditions. For instance, reaction with one equivalent of an acyl chloride at low temperatures would likely favor acylation at the aminomethyl position. Exhaustive acylation to form the diamide (B1670390) can be achieved using excess acylating agent and more forcing conditions. A variety of coupling reagents, including EDC-HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of HOBt (hydroxybenzotriazole), facilitate amide bond formation directly from carboxylic acids, offering a milder alternative to acyl chlorides.

Urea Synthesis: Urea derivatives are commonly prepared by reacting the amine with isocyanates or by using phosgene (B1210022) equivalents. The reaction with an isocyanate (R-N=C=O) is typically rapid and high-yielding, providing N,N'-substituted ureas. Similar to amidation, the reaction can be directed selectively to the more reactive aminomethyl group. Alternatively, symmetrical ureas can be formed using agents like carbonyldiimidazole (CDI), which acts as a phosgene equivalent. scirp.org Phenyl carbamates can also serve as intermediates that react with amines in solvents like dimethyl sulfoxide (B87167) (DMSO) to produce ureas under mild conditions, releasing phenol (B47542) as a byproduct. researchgate.net Another approach involves the direct reaction of amines with carbon dioxide (CO2) to form carbamate (B1207046) intermediates, which can then be dehydrated to yield ureas, often under catalyst-free conditions. fabad.org.tr

Table 1: Representative Synthesis of Amide and Urea Derivatives This table presents generalized reaction conditions based on standard organic chemistry principles for derivatizing primary amines.

Derivative TypeReagentTypical ConditionsProduct Structure
Mono-amideAcyl Chloride (1 eq.)Aprotic solvent (e.g., DCM, THF), base (e.g., Et3N), 0 °C to RTR-CO-NH-CH₂-Py-NH₂
Di-amideAcyl Chloride (>2 eq.)Aprotic solvent, base, elevated temperatureR-CO-NH-CH₂-Py-NH-CO-R
Mono-ureaIsocyanate (1 eq.)Aprotic solvent (e.g., THF, DMF), RTR-NH-CO-NH-CH₂-Py-NH₂
Di-ureaIsocyanate (>2 eq.)Aprotic solvent, elevated temperatureR-NH-CO-NH-CH₂-Py-NH-CO-NH-R
CarbamateChloroformateAprotic solvent, baseR-O-CO-NH-CH₂-Py-NH₂

Note: Py represents the pyridin-3-yl core of the parent molecule. Selectivity for the aminomethyl group is presumed under kinetic control.

Formation of Imine and Schiff Base Adducts

The primary amino groups of this compound can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, and is typically catalyzed by acid or base.

The regioselectivity of imine formation is dependent on the reaction conditions and the nature of the carbonyl compound. Studies on related diaminopyridines, such as 2,3-diaminopyridine (B105623), have shown that condensation with certain aldehydes can occur selectively. For example, the reaction of 2,3-diaminopyridine with pyrrole-2-carboxaldehyde results in a mono-condensed Schiff base at the 3-amino position, which is less resonance stabilized than the 2-amino group. tandfonline.com In the case of this compound, the aliphatic primary amine is generally more basic and nucleophilic, suggesting it would react preferentially over the aromatic amine, especially under neutral or basic conditions. The formation of a bis-imine by reaction with two equivalents of an aldehyde is also feasible.

These Schiff bases are not only important synthetic intermediates but also serve as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. oiccpress.comarabjchem.org

Table 2: Examples of Schiff Base Formation with Diaminopyridines

Diamine ReactantCarbonyl CompoundProduct TypeReference
2,3-DiaminopyridinePyrrole-2-carboxaldehydeMono-Schiff Base tandfonline.com
2,3-Diaminopyridine2-Hydroxy-1-naphthaldehydeBis-Schiff Base tandfonline.com
2,6-DiaminopyridineSalicylaldehydeMono- and Bis-Schiff Base scirp.orgiosrjournals.org
2,3-DiaminopyridinePyridoxalMono-Schiff Base oiccpress.com

Alkylation and Acylation Strategies

Acylation: As detailed in section 4.1, acylation of the amino groups to form amides is a primary functionalization strategy. This transformation replaces an amine's hydrogen with an acyl group (R-C=O), effectively neutralizing the basicity of the nitrogen and introducing a new functional handle.

Alkylation: N-alkylation introduces alkyl substituents onto the nitrogen atoms of the amino groups. This reaction is typically performed using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide byproduct. The presence of two primary amines and a pyridine (B92270) nitrogen complicates alkylation, making regioselectivity a significant challenge.

The aliphatic aminomethyl group is expected to be more susceptible to alkylation than the aromatic amine due to its higher nucleophilicity. However, overalkylation, leading to mixtures of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts, is a common issue. pnu.ac.ir Selective mono-alkylation can sometimes be achieved by using a large excess of the diamine relative to the alkylating agent.

Alternative strategies, such as reductive amination, offer a more controlled method for mono-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate in situ, which is then reduced by an agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the alkylated amine. Research on related 2,3-diaminopyridines has demonstrated that regioselective alkylation can be achieved by first forming a Schiff base at the more basic 3-amino position, followed by reduction. acs.org Furthermore, catalytic N-alkylation of amines using alcohols as alkylating agents, facilitated by manganese or iridium pincer complexes, represents a modern, atom-economical approach known as the "hydrogen borrowing" or "hydrogen autotransfer" methodology. nih.govnih.gov

Polymerization Reactions Utilizing this compound as a Monomer

As a diamine, this compound can function as a monomer in step-growth polymerization reactions to produce polymers such as polyamides and polyimides. These materials are often classified as high-performance polymers due to their excellent thermal stability and mechanical properties, which are enhanced by the rigid pyridine moiety in the polymer backbone. researchgate.net

Polyamide Synthesis: Polyamides (aramids, when aromatic) can be synthesized via the polycondensation of a diamine with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The reaction of this compound with a diacyl chloride, such as terephthaloyl chloride or isophthaloyl chloride, would yield a polyamide. The polymerization proceeds by forming repeating amide linkages between the monomer units. The Yamazaki-Higashi reaction, which uses triphenyl phosphite (B83602) and pyridine as condensing agents for the direct polycondensation of dicarboxylic acids and diamines, is another effective method. scispace.comncl.res.in

Polyimide Synthesis: Polyimides are prepared in a two-step process. First, the diamine monomer reacts with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted to the final polyimide through thermal or chemical dehydration, which induces cyclization to form the imide rings. researchgate.net The resulting polyimides containing pyridine units are noted for their high glass transition temperatures (Tg) and good solubility in organic solvents. researchgate.net Diaminopyridines have also been used to modify the surface of existing polyamide membranes to improve their properties. researchgate.netacs.org

Prodrug Strategies Based on this compound Scaffolds

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo through enzymatic or chemical transformation. The amino groups in this compound are ideal handles for prodrug design, allowing for the temporary masking of the amine to improve properties such as solubility, membrane permeability, or stability. nih.govresearchgate.net

Common prodrug strategies for amines include:

N-Acylation: Forming a biodegradable amide linkage is a common strategy. By linking the amine to an amino acid, for example, the resulting prodrug may be recognized by peptide transporters, enhancing its absorption. nih.gov The amide can be designed to be cleaved by amidase enzymes in the body to release the parent amine.

Carbamates: Carbamate prodrugs can be designed for enzymatic or chemical hydrolysis back to the parent amine.

Imines (Schiff Bases): The formation of an imine with an aldehyde or ketone can mask a primary amine. Imines are often susceptible to hydrolysis under the acidic conditions of the stomach or within the cellular environment (pH ~5), providing a pH-dependent release mechanism. researchgate.net

N-Mannich Bases: These are formed by the condensation of an amine, an aldehyde (like formaldehyde), and an amide or other compound with an active hydrogen. N-Mannich bases can increase lipophilicity and suppress the pKa of the parent amine, potentially improving absorption, and are designed to hydrolyze to release the active drug. nih.gov

For this compound, a prodrug strategy could involve selective derivatization of one or both amino groups to fine-tune the release profile and target specific tissues or enzymes. For instance, the more nucleophilic aminomethyl group could be selectively modified, leaving the aromatic amine free or vice-versa, to create a dual-action or staged-release compound. researchgate.net

Coordination Chemistry of 5 Aminomethyl Pyridin 3 Amine

Ligand Properties of 5-(Aminomethyl)pyridin-3-amine in Metal Complexation

There is no available scientific literature detailing the specific ligand properties of this compound in the context of metal complexation.

Synthesis and Characterization of Metal Complexes with this compound

No published studies on the synthesis and characterization of metal complexes specifically involving this compound as a ligand were identified.

Chelation Modes and Stereochemistry

Information regarding the chelation modes and stereochemistry of metal complexes with this compound is not available in the current body of scientific literature.

Spectroscopic and Structural Elucidation of Complexes

There are no documented spectroscopic or structural data for metal complexes of this compound.

Applications of this compound Metal Complexes in Catalysis

No research has been published on the applications of metal complexes derived from this compound in any field of catalysis.

Asymmetric Catalysis

There are no known studies on the use of this compound metal complexes in asymmetric catalysis.

Oxidation and Reduction Catalysis

The application of this compound metal complexes in oxidation and reduction catalysis has not been reported in the scientific literature.

Role of this compound in Self-Assembly and Supramolecular Architectures

The structure of this compound, featuring a pyridine (B92270) nitrogen and two separate amino groups, allows it to function as a multidentate or bridging ligand, which is a key characteristic for its use in constructing supramolecular architectures. The self-assembly process is driven by the formation of coordination bonds between the ligand's nitrogen atoms and a metal center, leading to predictable and well-defined multi-dimensional structures.

Detailed research on the isomer, 3-(aminomethyl)pyridine (B1677787), provides significant insight into how such molecules can facilitate the formation of complex networks. In a notable example, 3-(aminomethyl)pyridine has been shown to form a two-dimensional layered structure with manganese(II) thiocyanate, which then extends into a three-dimensional network through intermolecular hydrogen bonding. iucr.org

In this architecture, the manganese(II) cation is octahedrally coordinated. iucr.org It is bonded to two terminal N-bonded thiocyanate anions and four different 3-(aminomethyl)pyridine ligands. The 3-(aminomethyl)pyridine molecules act as bridging ligands, connecting the Mn(II) centers. Specifically, two of the ligands coordinate through their pyridine nitrogen atoms, while the other two coordinate via the nitrogen atoms of their amino groups. iucr.org This coordination scheme results in the formation of layers.

The supramolecular structure is further stabilized and extended into a three-dimensional network by strong intermolecular N—H···S hydrogen bonds between the amino groups of the pyridine ligands and the sulfur atoms of the thiocyanate anions. iucr.org This demonstrates the critical role of both coordination bonds and weaker intermolecular forces in dictating the final supramolecular architecture. The compound, with the formula [Mn(NCS)₂(C₆H₈N₂)₂]n, is noted to be isotypic with its zinc, cobalt, and cadmium analogues, indicating that this self-assembly motif is robust and can be achieved with different transition metals. iucr.org

The ability of the aminomethylpyridine ligand to bridge metal cations via its two different types of nitrogen atoms is fundamental to the formation of these extended, layered structures. This bridging capability is a hallmark of ligands designed for use in crystal engineering and the construction of metal-organic frameworks.

The crystal structure of the manganese(II) complex with the related ligand 3-(aminomethyl)pyridine reveals a highly organized supramolecular assembly.

Coordination Environment of the Metal Center: The central manganese(II) ion is situated on a center of inversion and exhibits an octahedral coordination geometry. The coordination sphere is composed of nitrogen atoms from four distinct 3-(aminomethyl)pyridine ligands and two nitrogen-bonded thiocyanate anions in an all-trans configuration. iucr.org

Interactive Data Table: Selected Bond Lengths and Angles for [Mn(NCS)₂(C₆H₈N₂)₂]n

AtomsBond Length (Å)AtomsBond Angle (°)
Mn1—N112.2574 (11)N11—Mn1—N11i180.0
Mn1—N212.2905 (11)N21—Mn1—N21i180.0
Mn1—N12.1697 (12)N1—Mn1—N1i180.0
N11—Mn1—N2188.65 (4)
N11—Mn1—N21i91.35 (4)
N1—Mn1—N1190.31 (4)
N1—Mn1—N11i89.69 (4)
N1—Mn1—N2189.60 (4)
N1—Mn1—N21i90.40 (4)
Symmetry code: (i) -x, -y+2, -z+1. Data sourced from IUCr Journals. iucr.org

Hydrogen Bonding Details: The stability and dimensionality of the supramolecular network are significantly enhanced by hydrogen bonding.

Interactive Data Table: Hydrogen-Bond Geometry for [Mn(NCS)₂(C₆H₈N₂)₂]n

D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N21—H21A···S1ii0.912.573.4739 (12)171
N21—H21B···S1iii0.912.673.5015 (12)153
Symmetry codes: (ii) x, -y+3/2, z-1/2; (iii) -x+1/2, y-1/2, -z+1/2. Data sourced from IUCr Journals. iucr.org

These findings on a closely related isomer underscore the potential of this compound to serve as an effective component in the rational design and synthesis of novel supramolecular architectures and coordination polymers. The strategic placement of its multiple binding sites would likely lead to the formation of intricate and potentially functional materials through the principles of molecular self-assembly.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Aminomethyl Pyridin 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 5-(Aminomethyl)pyridin-3-amine by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are influenced by their electronic environment. The aromatic protons on the pyridine (B92270) ring are expected to appear in the downfield region, typically between 6.0 and 8.5 ppm. Specifically, the proton at position 2 (H-2), being adjacent to the nitrogen atom, would be the most deshielded. The protons at positions 4 and 6 would also exhibit distinct signals. The methylene (B1212753) protons (-CH₂-) of the aminomethyl group would likely appear as a singlet around 3.8-4.2 ppm. The protons of the two primary amine groups (-NH₂) would produce broad signals whose chemical shifts are concentration and solvent-dependent.

The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (110-160 ppm). The carbon atom attached to the aminomethyl group (C-5) and the carbon atom attached to the amino group (C-3) would have distinct chemical shifts influenced by the nitrogen substituents. The methylene carbon of the aminomethyl group would appear further upfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals by identifying spin-spin couplings and direct C-H correlations. rsc.orgresearchgate.netresearchgate.nettsijournals.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values based on analogous structures like 3-(aminomethyl)pyridine (B1677787) and other substituted pyridines. chemicalbook.comchemicalbook.comchemicalbook.com Solvent: DMSO-d₆)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2~8.2C-2: ~145
H-4~7.0C-4: ~120
H-6~8.0C-6: ~140
-CH₂-~3.8-CH₂-: ~45
3-NH₂Broad, ~5.5C-3: ~150
5-CH₂NH₂Broad, ~2.5C-5: ~135

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of this compound. The compound has a molecular formula of C₆H₉N₃ and a monoisotopic mass of 123.0796 g/mol . cookechem.comsigmaaldrich.com

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the compound is expected to show a prominent protonated molecular ion peak ([M+H]⁺) at an m/z (mass-to-charge ratio) of 124.0874. This peak confirms the molecular weight of the compound.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, characteristic fragments. For this compound, the fragmentation is likely to be directed by the amine groups. A common fragmentation pathway for amines is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). libretexts.orgyoutube.com Key predicted fragmentation patterns include:

Loss of NH₃: A neutral loss of ammonia (B1221849) (17.03 g/mol ) from the protonated molecular ion can occur from either the ring amino group or the aminomethyl group, leading to a fragment ion at m/z 107.05.

α-Cleavage at the aminomethyl group: Cleavage of the bond between the pyridine ring and the aminomethyl carbon would result in the formation of a stable pyridinyl ion or a CH₂NH₂⁺ ion (m/z 30.03). The dominant fragment would depend on which part retains the charge.

Ring cleavage: Under higher energy conditions, the pyridine ring itself can fragment, leading to smaller ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

Ionm/z (Predicted)Description
[M+H]⁺124.09Protonated molecular ion
[M+H - NH₃]⁺107.05Loss of ammonia
[C₅H₅N(NH₂)]⁺107.06Cleavage of the C-CH₂NH₂ bond
[CH₂NH₂]⁺30.03α-Cleavage product

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands for the primary amine and aromatic pyridine functionalities. tsijournals.comwpmucdn.comorgchemboulder.comlibretexts.org

N-H Stretching: As the molecule contains two primary amine groups (-NH₂), two distinct sets of bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

N-H Bending: The scissoring vibration of the primary amine groups should appear in the range of 1580-1650 cm⁻¹. wpmucdn.com

C-N Stretching: The stretching of the C-N bonds (both aliphatic and aromatic) will produce signals in the 1020-1350 cm⁻¹ region. orgchemboulder.com

Aromatic C-H and C=C/C=N Stretching: The pyridine ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. vscht.cz

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for observing non-polar bonds and symmetric vibrations. acs.orgnih.govacs.org The symmetric vibrations of the pyridine ring are often more intense in the Raman spectrum compared to the IR spectrum. The C-C and C-N stretching vibrations within the ring would give rise to characteristic Raman signals.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
Primary Amine (-NH₂)Asymmetric & Symmetric N-H Stretch3300 - 3500 (two bands)3300 - 3500
Primary Amine (-NH₂)N-H Bend (Scissoring)1580 - 16501580 - 1650
Aromatic RingC-H Stretch3000 - 31003000 - 3100
Aromatic RingC=C, C=N Ring Stretch1400 - 1600 (multiple bands)1400 - 1600 (strong)
Aliphatic C-NC-N Stretch1020 - 1250Weak
Aromatic C-NC-N Stretch1250 - 1335Moderate

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, for this compound.

To perform this analysis, a high-quality single crystal of the compound or a suitable derivative is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to construct an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision.

For this compound, X-ray crystallography would be expected to reveal:

The planarity of the pyridine ring.

The precise bond lengths and angles of the aminomethyl and amino substituents relative to the ring.

The conformation of the aminomethyl side chain.

A detailed map of the intermolecular hydrogen bonding network formed by the two primary amine groups and the pyridine nitrogen, which dictates the crystal packing.

While specific crystallographic data for this compound is not publicly available, analysis of related pyridine structures suggests that hydrogen bonding would be a dominant feature in its solid-state structure. researchgate.nettandfonline.com

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers. thermofisher.cn

Given the polar and basic nature of the compound, several HPLC modes can be employed:

Reversed-Phase (RP-HPLC): This is a common method, but the basic nature of the amines can lead to poor peak shape (tailing) on standard silica-based C18 columns. This can be mitigated by using a mobile phase with a low pH buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid) to protonate the amines or by using end-capped columns. helixchrom.comhelixchrom.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. sielc.com

Mixed-Mode Chromatography: Columns that offer a combination of separation mechanisms, such as reversed-phase and ion-exchange, can provide excellent selectivity for separating aminopyridine isomers. helixchrom.comsielc.com

Purity is typically assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram, often using a UV detector set to a wavelength where the pyridine ring absorbs, such as 270-280 nm. helixchrom.comcmes.org

Table 4: Example HPLC Conditions for the Analysis of Aminopyridines

ParameterCondition 1: Reversed-PhaseCondition 2: HILIC / Mixed-Mode
Column C18 (e.g., 250 x 4.6 mm, 5 µm)SHARC 1 or Amaze HD helixchrom.comsielc.com
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (Gradient)Acetonitrile/Methanol with Ammonium Formate buffer helixchrom.comsielc.com
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 275 nm helixchrom.comUV at 270 nm sielc.com
Injection Volume 10 µL1-5 µL

Theoretical and Computational Chemistry Approaches Applied to 5 Aminomethyl Pyridin 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For 5-(Aminomethyl)pyridin-3-amine, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to determine its optimized molecular geometry, Mulliken atomic charges, and various thermodynamic parameters. mdpi.com

These calculations provide a detailed map of the electron distribution across the molecule, identifying electrophilic and nucleophilic sites. The pyridine (B92270) ring's nitrogen atom and the two amine groups are regions of particular interest. The calculated atomic charges indicate the relative reactivity of different atoms. For instance, the nitrogen atoms are expected to carry negative charges, making them potential sites for electrophilic attack, while the hydrogen atoms of the amine and aminomethyl groups would possess positive charges.

The insights gained from DFT are crucial for predicting how this compound will interact with other molecules, which is fundamental to understanding its chemical behavior and potential applications.

Table 1: Predicted Thermodynamic Parameters for this compound using DFT

Parameter Value
Total Energy -401.78 Hartree
Enthalpy -401.65 Hartree
Gibbs Free Energy -401.72 Hartree
Dipole Moment 3.45 Debye

Note: These values are representative examples derived from typical DFT calculations on similar pyridine derivatives.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules. bit.edu.cnmdpi.com By simulating the molecule's behavior over time, MD can reveal its stable conformations and dynamic properties in various environments, such as in a vacuum or in a solvent.

Table 2: Key Dihedral Angles and Predicted Conformational Energies from MD Simulations

Dihedral Angle Description Energy Minimum (kcal/mol)
C4-C3-C7-N8 Rotation around C3-C7 bond 0.5
C3-C7-N8-H Rotation of the terminal amine 1.2

Note: This table presents hypothetical data illustrating typical outputs from an MD simulation for conformational analysis. C7 is the carbon of the aminomethyl group, and N8 is its nitrogen.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. chemrevlett.com While QSAR is not applied to a single molecule, it is a vital tool for designing derivatives of a parent compound like this compound to enhance a specific activity, such as enzyme inhibition or receptor binding. mdpi.com

A QSAR study on derivatives of this compound would involve synthesizing or computationally generating a library of related molecules with variations at the amine groups or on the pyridine ring. researchgate.net For each derivative, a set of molecular descriptors (e.g., LogP, molar refractivity, electronic properties) would be calculated. These descriptors are then correlated with experimentally measured biological activity using statistical methods like Partial Least Squares (PLS) to build a predictive model. mdpi.com Such a model can guide the synthesis of new, more potent compounds by identifying the key structural features that influence activity. chemrevlett.com

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energies of the HOMO and LUMO, as well as the energy gap between them (HOMO-LUMO gap), are critical indicators of a molecule's reactivity, kinetic stability, and polarizability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich amine groups and the pyridine ring, indicating these are the primary sites for donating electrons in a reaction (nucleophilic sites). Conversely, the LUMO would be distributed across the aromatic ring, representing the regions most susceptible to receiving electrons (electrophilic sites). A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. researchgate.net These parameters are typically calculated using DFT.

Table 3: Predicted FMO Properties of this compound

Parameter Predicted Value (eV) Implication
HOMO Energy -5.8 Electron-donating ability
LUMO Energy -0.9 Electron-accepting ability
HOMO-LUMO Gap 4.9 Chemical reactivity, stability

Note: These values are representative examples based on FMO analysis of analogous aromatic amines.

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which can aid in the characterization and identification of a compound. Methods such as Time-Dependent DFT (TD-DFT) are used to predict electronic absorption spectra (UV-Vis), while standard DFT calculations can predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov

For this compound, theoretical calculations can generate a predicted IR spectrum, showing characteristic peaks for N-H stretching in the amine groups, C-N stretching, and aromatic C-H and C=C vibrations of the pyridine ring. Similarly, ¹H and ¹³C NMR spectra can be simulated, providing predicted chemical shifts for each unique proton and carbon atom in the molecule. These predicted spectra serve as a valuable reference for experimental chemists to confirm the structure and purity of a synthesized sample.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C2 140.5
C3 148.2
C4 123.7
C5 135.1
C6 138.9
C7 (CH₂) 45.3

Note: Values are hypothetical and represent typical predictions from DFT-based NMR calculations.

Emerging Research Applications of 5 Aminomethyl Pyridin 3 Amine and Its Derivatives

Role as a Building Block in Complex Chemical Syntheses

5-(Aminomethyl)pyridin-3-amine serves as a valuable starting material or intermediate in the synthesis of complex heterocyclic molecules. The differential reactivity of its two amine groups—the more nucleophilic aliphatic aminomethyl group and the less reactive aromatic amino group—allows for selective chemical transformations. This characteristic is crucial for constructing intricate molecular architectures.

The pyridine (B92270) ring itself is a cornerstone in medicinal chemistry and organic synthesis. rsc.org The presence of two distinct amine functionalities on this scaffold enhances its utility, enabling it to be incorporated into a wide range of structures, including macrocycles and fused heterocyclic systems. For instance, the aminomethyl group can readily undergo reactions such as acylation, alkylation, and reductive amination, while the aromatic amine can participate in reactions like diazotization, amide bond formation under harsher conditions, and transition metal-catalyzed cross-coupling reactions. This differential reactivity allows for a stepwise and controlled approach to building complex molecules, where one amine group can be modified while the other remains protected or unreactive, to be used in a subsequent synthetic step. While specific examples of its use in the total synthesis of complex natural products are not yet widely reported, its potential is evident from studies on related aminopyridine structures. For example, various aminopyridine derivatives are used to create libraries of compounds for drug discovery, highlighting the importance of this class of molecules as synthetic platforms. google.com

Table 1: Reactivity of Functional Groups in this compound

Functional Group Position Relative Reactivity Common Reactions
Aliphatic Amine -CH₂NH₂ High Acylation, Alkylation, Reductive Amination, Amide Formation
Aromatic Amine -NH₂ on ring Moderate Diazotization, Amide Formation (harsher conditions), Cross-Coupling

Utilization in Material Science for Polymer and Supramolecular Material Development

The diamine structure of this compound makes it an excellent candidate as a monomer for the synthesis of advanced polymers. Specifically, it can be used in polycondensation reactions with diacyl chlorides or dianhydrides to produce polyamides and polyimides, respectively. researchgate.netscilit.com The incorporation of the pyridine unit into the polymer backbone is known to enhance thermal stability, mechanical strength, and chemical resistance. researchgate.net

Polymers derived from pyridine-containing diamines often exhibit high glass transition temperatures (Tg) and excellent thermal stability. tandfonline.com The properties of the resulting polymers can be tailored by selecting different comonomers. For example, reacting this compound with aromatic dianhydrides would likely produce rigid, thermally stable polyimides suitable for high-performance applications in electronics and aerospace. Conversely, reaction with aliphatic diacyl chlorides would result in more flexible polyamides.

In the realm of supramolecular chemistry, the hydrogen-bonding capabilities of the two amine groups and the pyridine nitrogen are significant. These sites can act as hydrogen bond donors and acceptors, enabling the molecule to self-assemble or co-assemble into ordered, non-covalent structures like sheets, ribbons, or porous networks. nih.govmdpi.com This self-assembly is driven by specific intermolecular interactions, particularly N-H···N and N-H···O hydrogen bonds. Such supramolecular materials have potential applications in areas like gas storage, separation, and catalysis.

Table 2: Potential Polymer and Supramolecular Applications

Application Area Type of Material Key Features of this compound Potential Properties
Polymer Science Polyamides, Polyimides Two reactive amine groups for polycondensation High thermal stability, good mechanical properties, chemical resistance

Contributions to Sensor Technology and Molecular Recognition

Aminopyridine derivatives are increasingly being explored for their use in chemical sensors, particularly fluorescent probes. mdpi.com The general principle involves coupling the aminopyridine scaffold, which acts as a recognition and binding unit, to a fluorophore. The binding of a target analyte (like a metal ion) to the amine and pyridine nitrogen atoms can cause a change in the electronic properties of the system, leading to a detectable change in fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). researchgate.net

The structure of this compound is well-suited for this purpose. The two amine groups and the pyridine nitrogen can form a chelation pocket for metal ions. The pyridine ring can be part of a larger conjugated system that exhibits fluorescence. Research on similar aminopyridine molecules has demonstrated high selectivity and sensitivity for detecting ions like Fe³⁺ and Hg²⁺ in aqueous solutions. mdpi.comresearchgate.net Furthermore, pyridine-based fluorophores have been successfully employed as optical sensors for detecting organic molecules, such as benzene (B151609) in gasoline, by exploiting changes in excited-state deactivation pathways in different solvent environments. mdpi.com

Potential in Chemical Biology Probes and Tools

The aminopyridine scaffold is a promising platform for the development of chemical probes to study biological systems. nih.gov Its fluorescent properties and ability to be chemically modified make it suitable for creating probes that can be used in cellular imaging and biomolecule tracking.

A key application is in the design of "click-and-probe" systems. nih.gov In this approach, a derivative of this compound could be synthesized to include a bioorthogonal handle, such as an azide (B81097) group. This probe would initially be non-fluorescent or weakly fluorescent. Upon entering a cell and reacting with a target biomolecule (e.g., a protein or sugar) that has been tagged with a complementary handle (like an alkyne) via a "click" reaction, a highly fluorescent product is formed. nih.govnih.gov This activation results in a significant signal enhancement, allowing for the specific visualization of the target. The dual amine functionality of this compound offers flexibility in attaching such handles and tuning the probe's properties, such as solubility and cell permeability.

Advanced Applications in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The synthesis and application of this compound can be viewed through this lens in several ways.

Atom Economy: Developing synthetic routes to this compound that maximize the incorporation of all starting materials into the final product is a key goal. Catalytic hydrogenation of a dinitrile or nitro-nitrile precursor, for example, would have high atom economy compared to multi-step routes involving protecting groups.

Use of Catalysis: Employing catalytic reagents instead of stoichiometric ones can significantly reduce waste. For example, using catalytic amounts of a transition metal for cross-coupling reactions involving the aromatic amine, or using enzymatic processes, aligns with green chemistry principles. yale.edu

Safer Solvents: Research into performing reactions with this compound in greener solvents, such as water, ethanol (B145695), or supercritical CO₂, instead of hazardous solvents like dichloromethane, is an important area of development. acs.org

Renewable Feedstocks: While not yet a commercial reality, future research could focus on deriving pyridine feedstocks from biomass rather than petroleum, contributing to a more sustainable chemical industry. wikipedia.org

By applying these principles, the synthesis and subsequent use of this compound can be made more environmentally benign, reducing waste, minimizing energy consumption, and avoiding hazardous materials.

Future Directions and Translational Research Perspectives for 5 Aminomethyl Pyridin 3 Amine

Exploration of Novel Synthetic Pathways and Efficiency Enhancements

Future efforts should focus on exploring one-pot, multi-component reactions, which allow for the assembly of complex molecules from simple precursors in a single operation, thereby increasing efficiency. acs.org For instance, a conceptually distinct approach involving a rhodium carbenoid-induced ring expansion of isoxazoles has been shown to produce highly functionalized pyridines and could be adapted for this target. acs.org Another promising avenue is the ring transformation of other heterocyclic systems, such as the conversion of nitropyrimidinone with active methylene (B1212753) compounds, which provides ready access to functionalized 4-aminopyridines. nih.govrsc.org

Furthermore, the direct functionalization of the pyridine (B92270) core via C-H activation represents a powerful strategy for late-stage modification, avoiding the need for pre-functionalized starting materials. researchgate.net A method for the C3-selective amination of pyridine has been developed using a traceless umpolung strategy, which could be conceptually applied to introduce the aminomethyl group. nih.gov Optimizing the conversion of a cyano group to the aminomethyl functionality is also a critical step, with methods like catalytic hydrogenation using palladium on charcoal or Raney Nickel being key areas for process refinement. nih.gov

Synthetic StrategyDescriptionPotential Advantages for 5-(Aminomethyl)pyridin-3-amineReference
One-Pot Multi-Component ReactionsCombining three or more reactants in a single vessel to form a complex product, minimizing intermediate isolation steps.Increased atom economy, reduced waste, and shorter synthesis time. acs.org
Ring Expansion/TransformationConverting a pre-existing ring (e.g., isoxazole, pyrimidinone) into the desired pyridine scaffold.Provides access to unique substitution patterns not easily achievable through traditional condensation methods. acs.orgnih.govrsc.org
Late-Stage C-H FunctionalizationDirectly introducing functional groups onto the pyridine C-H bonds, bypassing the need for pre-activated substrates.Ideal for derivatization and creating analogues from a common intermediate. Enables rapid structure-activity relationship (SAR) studies. researchgate.net
Catalytic Hydrogenation of NitrilesReduction of a cyano-substituted pyridine precursor to form the aminomethyl group.A reliable and often high-yielding method for installing the key aminomethyl functionality. nih.gov

Development of High-Throughput Screening Methodologies for Derivative Libraries

To unlock the therapeutic or material science potential of this compound, the synthesis of derivative libraries must be coupled with robust high-throughput screening (HTS) methodologies. HTS allows for the rapid evaluation of thousands of compounds against biological targets or for specific physical properties, dramatically accelerating the discovery process.

The development of HTS assays tailored for libraries derived from this compound is a critical future direction. This begins with in silico screening, where computational models predict the affinity of virtual derivatives for specific protein targets, helping to prioritize which compounds to synthesize and test. rsc.org For biological targets, a variety of HTS platforms can be employed. For example, the Fluorometric Imaging Plate Reader (FLIPR) system is a valuable tool for assessing activity at G-protein coupled receptors (GPCRs) and ion channels. For enzyme targets, such as kinases or peptidases, biochemical assays measuring substrate turnover can be miniaturized and automated. Surface Plasmon Resonance (SPR) offers a label-free method to study target-binding parameters in real-time.

The integration of cheminformatics is crucial for analyzing the large datasets generated by HTS. This analysis helps identify structure-activity relationships (SAR), pinpoint promising scaffolds, and guide the next round of library design in an iterative process of hit-finding and lead optimization.

Screening MethodologyPrinciple of OperationApplicability for this compound Derivatives
In Silico Screening / Molecular DockingComputational simulation of ligand-target binding to predict affinity and prioritize compounds for synthesis.Efficiently pre-screens large virtual libraries to focus synthetic efforts on the most promising candidates.
Fluorometric Imaging Plate Reader (FLIPR)Measures changes in intracellular calcium or membrane potential using fluorescent dyes.Ideal for screening derivatives against GPCRs and ion channels.
Biochemical Enzyme AssaysQuantifies the activity of a target enzyme (e.g., kinase, protease) in the presence of test compounds.Directly measures inhibitory or activating effects on specific enzymes, a common target class for pyridine-based drugs.
Surface Plasmon Resonance (SPR)A label-free technique that detects binding events by measuring changes in refractive index at a sensor surface.Provides real-time kinetic data (association and dissociation rates) for compound-target interactions.

Integration into Interdisciplinary Research Areas

The structural features of this compound make it an attractive scaffold for exploration across multiple scientific disciplines. The pyridine nucleus is a "privileged scaffold," appearing in a vast number of FDA-approved drugs and bioactive molecules. rsc.orgrsc.org

In medicinal chemistry , derivatives could be investigated for a wide range of therapeutic applications. Aminopyridine structures are known to exhibit antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory activities. rsc.orgnih.gov For example, novel aminopyridines have been developed as potent and selective inhibitors of PI3-Kinase γ, and other derivatives have been explored as PERK kinase inhibitors for cancer therapy. nih.gov The two amine groups on this compound provide handles for creating compounds that can form specific hydrogen bonds with protein targets or act as ligands for metal complexation, a strategy used to enhance the anticancer potency of pyridine compounds. nih.gov

In materials science , the pyridine moiety is a key component in fluorescent compounds and functional materials. The introduction of electron-donating and electron-withdrawing groups onto the pyridine ring can modulate its electronic properties, leading to materials with interesting photophysical characteristics, such as aggregation-induced emission enhancement (AIEE). The amino groups on the scaffold could be used to construct larger, conjugated systems or to anchor the molecule to surfaces for applications in sensors or electronic devices.

Research AreaPotential ApplicationRationaleReference
Medicinal Chemistry (Oncology)Development of kinase inhibitors or metal-based anticancer agents.The pyridine scaffold is common in kinase inhibitors. The two amine groups can act as ligands for therapeutic metal complexes. nih.govnih.gov
Medicinal Chemistry (Infectious Disease)Synthesis of novel antibacterial or antiviral agents.Pyridine derivatives have a proven track record as effective antimicrobial agents. nih.gov
Materials ScienceCreation of novel fluorescent probes, sensors, or organic electronic materials.The pyridine ring is a versatile electronic and photophysical component. Amino groups allow for easy derivatization to tune properties. rsc.org
CatalysisDesign of ligands for transition metal catalysts.The nitrogen atom of the pyridine ring and the side-chain amines can coordinate with metals to create novel catalytic environments. researchgate.net

Addressing Scalability Challenges in Synthesis

Transitioning a synthetic route from laboratory-scale discovery to industrial-scale production presents significant challenges. For a compound like this compound, scalability is crucial for it to become a readily available building block for widespread research or commercial application. Key challenges include ensuring process safety, managing costs, and achieving consistent product quality.

One major challenge is the handling of potentially hazardous reagents or intermediates, such as azides, which are sometimes used in the synthesis of primary amines. organic-chemistry.org Continuous flow chemistry offers a compelling solution by minimizing the volume of hazardous materials present at any given time, thus enhancing safety. organic-chemistry.orgacs.org Flow processes can also improve heat transfer and mixing, leading to better control over reaction conditions and potentially higher yields and purity compared to batch processing. acs.orgprinceton-acs.org

The cost and availability of starting materials and catalysts are critical economic factors in large-scale synthesis. google.com Routes that rely on expensive transition metals like palladium or rhodium may become economically unviable on a large scale. Future research should prioritize the development of processes that use more sustainable and cost-effective catalysts, such as those based on nickel or iron, or even catalyst-free methods. google.com

Purification is another significant hurdle. Multi-step syntheses often require chromatographic purification, which is impractical and costly at an industrial scale. Developing telescoped or one-pot processes that minimize the need for intermediate purification is highly desirable. organic-chemistry.org Crystallization is a preferred method for final product purification at scale, so developing synthetic routes that yield a final product amenable to crystallization is a key process development goal. google.com

ChallengeDescriptionPotential Solution / Mitigation StrategyReference
Process SafetyUse of hazardous reagents (e.g., azides) or highly exothermic reactions that are difficult to control in large batch reactors.Implement continuous flow processing to minimize reaction volumes and improve thermal control. organic-chemistry.orgacs.org
Reagent Cost & AvailabilityDependence on expensive starting materials or precious metal catalysts (e.g., Pd, Rh).Develop synthetic routes using cheaper, more abundant catalysts (e.g., Ni, Fe) or explore catalyst-free reaction conditions. google.com
Purification & IsolationReliance on chromatography, which is not scalable. Difficulty in removing impurities and byproducts.Design processes that yield crystalline products. Develop telescoped or one-pot reactions to reduce intermediate purifications. organic-chemistry.orggoogle.com
Process Robustness & YieldInconsistent yields and product quality when scaling up from lab to plant.Optimize reaction conditions (temperature, pressure, concentration) using process development studies. Flow chemistry can offer more precise control. princeton-acs.org

Identification of Undiscovered Reactivity Patterns

The unique arrangement of functional groups in this compound—a primary alkyl amine and a nucleophilic aromatic amine on an electron-deficient pyridine ring—suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate its chemical behavior to uncover novel transformations and synthetic applications.

A key area for exploration is the differential reactivity of the two amino groups. The 3-amino group, being directly attached to the aromatic ring, is expected to be less nucleophilic than the primary amine of the aminomethyl group due to resonance effects. This difference could be exploited for selective functionalization. For example, under controlled conditions, it may be possible to selectively acylate, alkylate, or sulfonylate the more nucleophilic aminomethyl nitrogen while leaving the 3-amino group untouched.

Another avenue is the exploration of intramolecular cyclization reactions. The proximity of the two nitrogen-containing substituents could enable the formation of novel fused heterocyclic systems. For instance, reaction with a suitable two-carbon electrophile could potentially lead to the formation of a dihydropyrido[3,4-b]pyrazine ring system.

Finally, the pyridine ring itself presents opportunities for novel reactions. While the ring is generally electron-deficient, the two amino groups provide electron-donating character, potentially activating the ring towards electrophilic substitution at the C2, C4, or C6 positions. Conversely, the compound could serve as a precursor for skeletal editing, where atoms within the pyridine ring are added, removed, or exchanged, providing a powerful tool for creating novel heterocyclic scaffolds. researchgate.net

Reactivity PatternHypothesized ReactionPotential Outcome
Selective N-FunctionalizationReaction with one equivalent of an electrophile (e.g., acyl chloride) under controlled conditions.Selective modification of the more nucleophilic primary aminomethyl group over the aromatic 3-amino group.
Intramolecular CyclizationReaction with bifunctional electrophiles (e.g., α-haloketones, glyoxal).Formation of novel fused bicyclic heteroaromatic systems, such as pyrido[3,4-b]pyrazines or pyridoimidazoles.
Electrophilic Aromatic SubstitutionReaction with electrophiles like halogens or nitrating agents.Functionalization of the pyridine ring at positions activated by the amino groups (C2, C4, C6).
Skeletal EditingRing-opening and re-closing sequences or atom insertion/deletion reactions.Transformation of the pyridine core into other heterocyclic scaffolds, expanding structural diversity.

Q & A

Basic: What synthetic routes are recommended for 5-(Aminomethyl)pyridin-3-amine, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves condensing substituted pyridine precursors with appropriate amines or aldehydes. For example, describes synthesizing pyridin-2-amine derivatives via condensation of 5-substituted pyridyl-2-amines with aromatic aldehydes. Adapting this method, this compound could be synthesized by introducing an aminomethyl group at the 3-position of the pyridine ring. Optimization includes:

  • Catalyst Selection: Use Lewis acids (e.g., ZnCl₂) to enhance imine formation.
  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    Yield optimization may require iterative adjustment of stoichiometry and reaction time .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm regiochemistry and purity (e.g., distinguishing 3-amine vs. 2-amine substitution).
  • Elemental Analysis: Validates empirical formula (C₆H₉N₃) and detects impurities.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹).
    Cross-referencing these techniques ensures structural fidelity, as demonstrated in for analogous compounds .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
While direct safety data for this compound are limited, protocols from structurally similar pyridine-amines ( ) recommend:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides).
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can QSAR models predict the biological activity of this compound derivatives?

Methodological Answer:
highlights QSAR parameters (e.g., Log P, SMR) for pyridine-amine derivatives. For this compound:

  • Descriptor Selection: Compute electronic (HOMO/LUMO), steric (molar refractivity), and lipophilic (Log P) properties using software like MOE or Gaussian.
  • Dataset Curation: Include analogs with varied substituents (e.g., halogens, methyl groups) and their antibacterial IC₅₀ values.
  • Validation: Use leave-one-out cross-validation to assess predictive power (r² > 0.7 is acceptable).
    This approach identifies substituents that enhance membrane permeability (via Log P) or steric hindrance (via SMR) .

Advanced: How can researchers resolve contradictions in reported antibacterial activities of pyridine-amine derivatives?

Methodological Answer:
Discrepancies may arise from:

  • Assay Variability: Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure consistency.
  • Structural Confounders: Compare substituent effects (e.g., electron-withdrawing groups at the 5-position may reduce activity).
  • Statistical Analysis: Apply multivariate regression to isolate variables (e.g., solvent polarity in testing).
    shows that lipophilicity (Log P) and steric bulk (SMR) are critical predictors, which should be prioritized in analysis .

Advanced: What computational strategies elucidate electronic and steric effects in this compound reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate charge distribution to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions to assess solubility and aggregation tendencies.
  • Docking Studies: Map binding poses in target proteins (e.g., bacterial enzymes) to guide functionalization.
    ’s QSAR framework can be extended to model how aminomethyl groups at the 3-position influence hydrogen bonding and steric accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.